5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[4-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-1-10(2-6-12)9-20-13-7-3-11(4-8-13)14-17-18-15(19)21-14/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWURMCJEGSJVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=O)O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Synthesis
The most widely reported method for synthesizing 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines. For 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one, the precursor 4-[(4-fluorobenzyl)oxy]benzohydrazide is first prepared via hydrazinolysis of the corresponding methyl ester. The ester intermediate is synthesized by reacting 4-hydroxybenzoic acid with 4-fluorobenzyl bromide under basic conditions, followed by esterification with methanol.
Hydrazinolysis is achieved by treating the ester with hydrazine hydrate in ethanol under reflux, yielding the hydrazide. Cyclization to form the oxadiazole ring is typically performed using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. For example, heating the hydrazide with POCl₃ at 80–100°C for 4–6 hours produces the target compound in yields of 65–72%.
Optimization and Challenges
Key variables affecting yield include solvent choice (e.g., toluene vs. dichloromethane), stoichiometry of the dehydrating agent, and reaction time. Excess POCl₃ (2.5 equivalents) minimizes side reactions such as N-acylation. Purification via column chromatography using ethyl acetate/hexane mixtures (3:7) typically achieves >95% purity.
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Approach
An alternative route employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate cyclization. Here, 4-[(4-fluorobenzyl)oxy]benzoic acid is reacted with a urea derivative (e.g., N,N′-carbonyldiimidazole) in the presence of EDCI and 4-dimethylaminopyridine (DMAP). This one-pot reaction proceeds at room temperature in dichloromethane, achieving yields of 58–64%.
Advantages Over Traditional Cyclization
This method avoids harsh dehydrating agents, making it suitable for acid-sensitive substrates. However, the requirement for anhydrous conditions and costly reagents limits its industrial applicability.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times. In one protocol, the hydrazide precursor is mixed with POCl₃ and irradiated at 120°C for 15–20 minutes, yielding 70–75% product. Solvent-free conditions further enhance green chemistry metrics.
Comparative Performance
Microwave methods achieve comparable yields to conventional heating but with a 10-fold reduction in time. Energy consumption decreases by approximately 40%, as demonstrated in scaled-up trials.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Cyclization (POCl₃) | POCl₃, toluene | 80°C, 6 h | 65–72 | >95 | High |
| EDCI Coupling | EDCI, DMAP, CH₂Cl₂ | RT, 12 h | 58–64 | 90–93 | Moderate |
| Microwave (POCl₃) | POCl₃, solvent-free | 120°C, 15 min | 70–75 | >97 | High |
Chemical Reactions Analysis
5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases, by targeting specific protein receptors and enzymes.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as protein receptors and enzymes. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The oxadiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby exerting its biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one include:
4-(4-fluorobenzyloxy)phenylboronic acid: This compound shares the fluorobenzyl group but differs in the presence of a boronic acid moiety instead of the oxadiazole ring.
4-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluorobenzyl group.
4-(4-fluorophenyl)methoxyphenylboronic acid: Contains both the fluorobenzyl and phenyl groups but lacks the oxadiazole ring.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring linked to a phenyl group substituted with a fluorobenzyl ether.
| Property | Value |
|---|---|
| Molecular Weight | 303.30 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles, including those similar to this compound, showed promising activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. Specifically, compounds like this compound have been evaluated for their ability to induce apoptosis in cancer cells. In vitro assays revealed that these compounds can inhibit cell proliferation and promote programmed cell death in various cancer cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage.
- Interference with Cell Signaling Pathways : The compound could modulate signaling pathways that regulate cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, this compound was tested on human breast cancer cells (MCF-7). The findings demonstrated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-{4-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via cyclization of substituted benzohydrazides using carbonyldiimidazole (CDI) in tetrahydrofuran (THF) with triethylamine as a base (General Method 3 in ). For example, 5-substituted oxadiazoles are formed by reacting 4-fluorobenzyloxy-substituted benzoic acid hydrazide with CDI at room temperature for 18 hours . Yield optimization (e.g., 8–79% in ) depends on substituent electronic effects, solvent choice, and reaction temperature.
- Characterization : Confirm structure via (e.g., δ 12.22 ppm for NH in DMSO-d6) and (e.g., δ 156.4 ppm for oxadiazolone carbonyl). LCMS (e.g., m/z 206.2 [M+H]) validates molecular weight .
Q. How are spectroscopic and chromatographic techniques applied to verify the purity and structural integrity of this oxadiazolone derivative?
- Methodology :
- NMR : Assign aromatic protons (e.g., δ 7.65–7.48 ppm for fluorobenzyloxy-substituted phenyl) and substituent-specific signals (e.g., δ 2.99 ppm for dimethylamino groups in analogues) .
- LCMS : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and electrospray ionization (ESI) to confirm mass and detect impurities (<2%) .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., Calcd: C 46.74%; Found: C 47.07% in ) to verify purity .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of 5-aryl-1,3,4-oxadiazol-2(3H)-ones for enzyme inhibition (e.g., MAO-B or Notum carboxylesterase)?
- Methodology :
- Substituent Effects : Replace the 4-fluorobenzyloxy group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., dimethylamino) groups to modulate potency. For MAO-B, bulky substituents (e.g., tert-butyl) enhance selectivity (IC < 5 nM in ) .
- Binding Assays : Perform competitive inhibition assays with recombinant enzymes (e.g., rat MAO-B) and analyze kinetics (e.g., = 0.22 μM for tight-binding inhibitors) .
Q. How can contradictory activity data (e.g., varying IC values across analogues) be resolved using mechanistic studies?
- Methodology :
- Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots. For example, slow-binding inhibition ( ) requires pre-incubation of enzyme and inhibitor to reach equilibrium .
- Molecular Docking : Use X-ray crystallography data (e.g., Notum carboxylesterase PDB: 5NTS) to model fluorobenzyloxy interactions with hydrophobic pockets .
Q. What experimental strategies validate the proposed mechanism of action for oxadiazolone derivatives in cellular models?
- Methodology :
- Ex Vivo Studies : Administer the compound (e.g., 1 mg/kg orally) to rodents and measure MAO-B activity in brain homogenates via spectrophotometric assays (e.g., kynuramine oxidation) .
- Toxicity Screening : Assess acute toxicity (e.g., LD > 1500 mg/kg in ) and monitor behavioral anomalies in vivo .
Q. How can solubility and bioavailability challenges of 5-aryl-oxadiazolones be addressed for in vivo studies?
- Methodology :
- Salt Formation : Prepare hydrochloride salts (e.g., ) via treatment with HCl in diethyl ether to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., carbamate in ) for improved membrane permeability .
Q. What computational tools predict the metabolic stability of fluorobenzyloxy-substituted oxadiazolones?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
